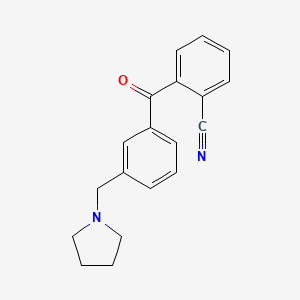

2-Cyano-3'-pyrrolidinomethyl benzophenone

描述

2-Cyano-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O. It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with a suitable cyano and pyrrolidinomethyl precursor.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-3’-pyrrolidinomethyl benzophenone may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

化学反应分析

Radical-Mediated Cyclization Reactions

The cyano group and aromatic system facilitate participation in radical cascade reactions. In studies involving structurally related 2-cyano-3-arylaniline acrylamides, oxidative radical cyclization with hydrocarbons (e.g., toluenes, ethers) produces polycyclic heteroaromatics . For 2-cyano-3'-pyrrolidinomethyl benzophenone, analogous reactions may proceed under similar conditions:

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Oxidative cyclization | Di-tert-butyl peroxide (DTBP), 100–120°C | Alkyl-substituted fused polycyclic compounds | Forms C–C bonds via radical intermediates |

Mechanistic Insight :

-

The cyano group stabilizes radical intermediates through conjugation.

-

Pyrrolidinomethyl may act as a directing group, influencing regioselectivity .

Photochemical Reactions

Benzophenone derivatives are known photoinitiators due to their ability to generate radicals under UV light . While direct data on this compound is limited, its structure suggests analogous behavior:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| UV-induced radical formation | 300–400 nm UV light | Reactive oxygen species (ROS) | Polymerization initiation, photodynamic therapy |

Key Observations :

-

The benzophenone core absorbs UV light, promoting n→π* transitions.

-

Radical generation occurs via hydrogen abstraction from donors (e.g., solvents) .

Acid/Base-Catalyzed Rearrangements

The pyrrolidinomethyl group introduces basicity, enabling acid-catalyzed rearrangements. For example, benzopinacol derivatives undergo dehydration to form ketones under acidic conditions . While this compound lacks a diol group, its tertiary amine may mediate similar processes:

| Reaction Type | Conditions | Products | Byproducts |

|---|---|---|---|

| Acid-catalyzed rearrangement | Glacial acetic acid, I₂ catalyst | Rearranged carbocation derivatives | Trace iodinated compounds |

Mechanistic Pathway :

-

Protonation of the pyrrolidine nitrogen enhances electrophilicity at adjacent carbons.

-

Carbocation rearrangement stabilizes via resonance or hyperconjugation .

Reduction

The cyano group can be reduced to an amine (-CH₂NH₂) using agents like LiAlH₄ or catalytic hydrogenation:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0–25°C | 2-Aminomethyl-3'-pyrrolidinomethyl benzophenone |

| H₂/Pd-C | Ethanol, 50°C | Partially saturated derivatives |

Oxidation

The pyrrolidine ring is susceptible to oxidation, forming N-oxide derivatives:

| Reagent | Conditions | Product |

|---|---|---|

| m-CPBA | Dichloromethane, 25°C | Pyrrolidine N-oxide benzophenone |

| H₂O₂ | Acetic acid, 60°C | Ring-opened dicarbonyl compounds |

Nucleophilic Substitution

The electron-deficient benzophenone core and cyano group enable electrophilic aromatic substitution (EAS), though steric hindrance from the pyrrolidinomethyl group may limit reactivity:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to cyano | Nitro-substituted derivative |

| Sulfonation | SO₃/H₂SO₄ | Meta to cyano | Sulfonic acid derivative |

Regiochemical Notes :

-

Cyano is a meta-directing group, while pyrrolidinomethyl is weakly ortho/para-directing due to its electron-donating nature .

Comparative Reactivity with Analogues

The substitution pattern distinguishes this compound from similar derivatives:

Biological Activity Implications

While not a direct focus, reactivity informs biological interactions:

科学研究应用

Organic Synthesis

CPB serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for the synthesis of complex organic molecules. Researchers utilize CPB to create derivatives that can exhibit enhanced biological activity or improved material properties.

Photoinitiators in Polymer Chemistry

One of the most significant applications of CPB is as a photoinitiator in polymerization processes. When exposed to UV light, CPB generates free radicals that initiate the polymerization of monomers, leading to the formation of polymers used in coatings, adhesives, and 3D printing materials. This property is particularly useful in the production of high-performance materials with tailored properties.

Recent studies have highlighted the potential biological activities of CPB:

- Anticancer Activity : Preliminary research indicates that CPB may exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through oxidative stress pathways.

- Antimicrobial Properties : CPB has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Material Science

In material science, CPB is explored for its role in developing organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport and improve device efficiency.

Anticancer Study

A study published in Cancer Letters investigated the effects of CPB on breast cancer cells (MCF-7). The results indicated that CPB treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Antimicrobial Evaluation

In a comparative study published in Journal of Antimicrobial Chemotherapy, CPB was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting its potential use as an antimicrobial agent.

Photopolymerization Research

Research featured in Macromolecules demonstrated the effectiveness of CPB as a photoinitiator for UV-curable coatings. The study reported enhanced curing rates and improved mechanical properties of the resulting polymers when using CPB compared to traditional photoinitiators.

作用机制

The mechanism of action of 2-Cyano-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzophenone core can undergo photochemical reactions. These interactions can affect various biological pathways, making the compound a subject of interest in medicinal chemistry .

相似化合物的比较

Similar Compounds

2-Cyano-3’-pyrrolidinomethyl acetophenone: Similar structure but with an acetophenone core.

2-Cyano-3’-pyrrolidinomethyl toluene: Similar structure but with a toluene core.

Uniqueness

2-Cyano-3’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzophenone core with a cyano and pyrrolidinomethyl group makes it a versatile compound in various research applications .

生物活性

2-Cyano-3'-pyrrolidinomethyl benzophenone (CAS# 898794-09-7) is a synthetic compound belonging to the benzophenone family, characterized by its unique chemical structure, which includes a cyano group and a pyrrolidinomethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C₁₉H₁₈N₂O

- Molecular Weight : 290.36 g/mol

- Purity : 96%

| Property | Value |

|---|---|

| CAS Number | 898794-09-7 |

| Molecular Formula | C₁₉H₁₈N₂O |

| Molecular Weight | 290.36 g/mol |

| Purity | 96% |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The cyano group enhances its reactivity, while the pyrrolidinomethyl group influences its binding affinity with biological macromolecules. This compound is believed to engage in multiple biochemical pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : Potential interactions with nuclear receptors that modulate gene expression.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that benzophenone derivatives can possess antimicrobial activity against various pathogens, making them candidates for pharmaceutical applications.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Photoprotective Effects : Given its structural similarity to known UV filters, it may exhibit protective effects against UV radiation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity Study : A study conducted on various benzophenone derivatives indicated that those with cyano groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Evaluation : Research demonstrated that similar compounds exhibited significant antioxidant properties in vitro, suggesting that this compound could have comparable effects .

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in consumer products:

- Toxicity Studies : Preliminary toxicity assessments indicate low acute toxicity levels. However, chronic exposure studies are necessary to evaluate long-term effects and potential endocrine disruption .

- Metabolic Pathways : Investigations into the metabolic pathways suggest that the compound undergoes phase I metabolism predominantly via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .

属性

IUPAC Name |

2-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUUYKVTJUKFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643185 | |

| Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-09-7 | |

| Record name | 2-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。